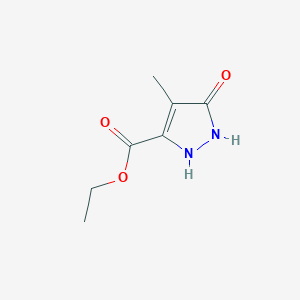
Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate: is a chemical compound with the molecular formula C7H10N2O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate typically begins with the reaction of ethyl acetoacetate and hydrazine hydrate.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The mixture is heated to facilitate the formation of the pyrazole ring.
Purification: The crude product is then purified by recrystallization from an appropriate solvent to obtain the desired compound in high purity.
Industrial Production Methods:
- Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry:
- Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .
Biology:
- In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, modulating their activity and providing insights into enzyme function and regulation .
Medicine:
- The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its pyrazole core is a common motif in many pharmaceuticals, making it a valuable scaffold for drug development .
Industry:
- In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes .
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved .
Pathways Involved:
- The specific pathways affected by this compound depend on the enzyme or receptor it targets. For example, inhibition of a key enzyme in a metabolic pathway can lead to changes in the levels of metabolites and overall cellular function .
Comparison with Similar Compounds
- Similar compounds to Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate include other pyrazole derivatives such as Ethyl 4-methylpyrazole-3-carboxylate and Ethyl 5-hydroxy-3-methylpyrazole-4-carboxylate .
Uniqueness:
- The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring. The presence of both hydroxyl and carboxylate groups provides distinct chemical properties and reactivity compared to other pyrazole derivatives .
Properties
IUPAC Name |
ethyl 4-methyl-5-oxo-1,2-dihydropyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4(2)6(10)9-8-5/h3H2,1-2H3,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYUEVONCXSOKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NN1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514956 |
Source


|
| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60178-92-9 |
Source


|
| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
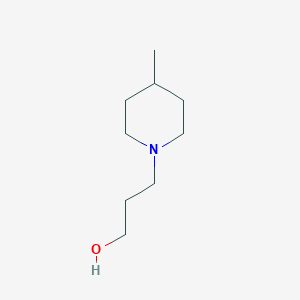


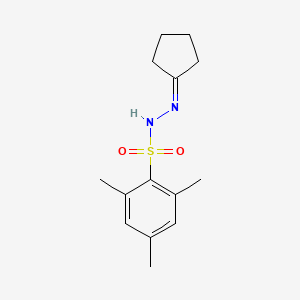

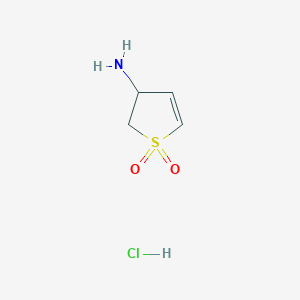


![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)-thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1355016.png)


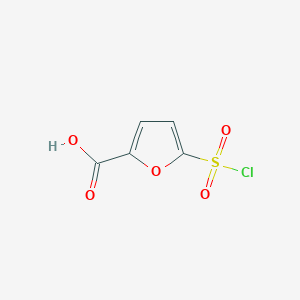

![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)
